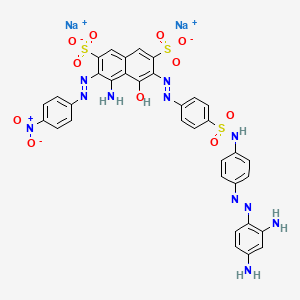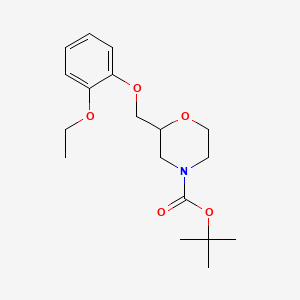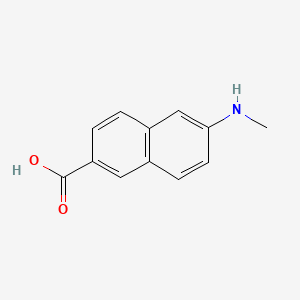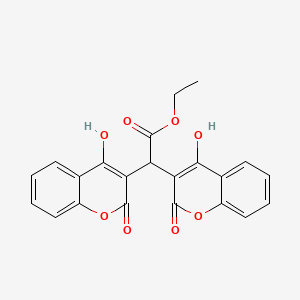
エチルビスクマセテート
説明
エチルビスクマセテートは、クマリン誘導体のクラスに属する化学化合物です。ワルファリンと同様の抗凝固作用で知られています。 この化合物は、ビタミンK依存性凝固因子の合成を阻害することにより、血栓塞栓症の予防と治療に使用されます .
科学的研究の応用
Ethyl biscoumacetate has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Ethyl biscoumacetate interacts with various biomolecules in the body to exert its anticoagulant effect. It is known to be a Vitamin K antagonist , which means it inhibits the function of Vitamin K, a crucial factor in the blood clotting process .
Cellular Effects
The primary cellular effect of Ethyl biscoumacetate is its impact on the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By acting as a Vitamin K antagonist, Ethyl biscoumacetate disrupts this cascade, thereby preventing clot formation .
Molecular Mechanism
The molecular mechanism of Ethyl biscoumacetate involves its binding to Vitamin K, thereby inhibiting its function . This prevents the activation of certain clotting factors that are dependent on Vitamin K, disrupting the coagulation cascade and preventing the formation of blood clots .
Temporal Effects in Laboratory Settings
As an anticoagulant, its effects would likely be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
The effects of Ethyl biscoumacetate in animal models have not been extensively studied. As with any drug, the effects would likely vary with different dosages, with higher doses potentially leading to increased anticoagulation and a higher risk of bleeding .
Metabolic Pathways
As a small molecule, it is likely metabolized in the liver, like many other drugs .
Transport and Distribution
As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it is likely able to diffuse into all subcellular compartments .
準備方法
エチルビスクマセテートは、4-ヒドロキシクマリンと酢酸エチルを塩基の存在下で反応させることで合成できます。 この反応は通常、中間体の生成を伴い、その後、さらなる反応を経て最終生成物が得られます . 工業的な生産方法は、化合物の高収率と高純度を確保するために最適化された反応条件を伴う場合があります。
化学反応の分析
作用機序
エチルビスクマセテートは、酵素ビタミンKエポキシドレダクターゼを阻害することにより、その抗凝固作用を発揮します。この酵素は、活性凝固因子の合成に不可欠なビタミンKのリサイクルを担当しています。 この酵素を阻害することにより、エチルビスクマセテートは活性ビタミンKレベルを枯渇させ、活性凝固因子の形成を防ぎ、それにより血液凝固を減少させます .
類似の化合物との比較
エチルビスクマセテートは、ワルファリン、ジクマロール、フェニンジオンなどの他のクマリン誘導体と似ています。ただし、いくつかの独自の特性があります。
ワルファリン: 両方の化合物はビタミンKエポキシドレダクターゼを阻害しますが、エチルビスクマセテートは化学構造が異なり、薬物動態特性が異なる可能性があります.
ジクマロール: エチルビスクマセテートと同様に、ジクマロールはビタミンKエポキシドレダクターゼの競合阻害剤ですが、分子構造が異なり、生物学的活性が異なる可能性があります.
フェニンジオン: この化合物は抗凝固剤としても作用しますが、エチルビスクマセテートと比較して作用機序と化学構造が異なります.
エチルビスクマセテートの独自の構造と特性は、それをさまざまな科学的および産業的用途における貴重な化合物にします。
類似化合物との比較
Ethyl biscoumacetate is similar to other coumarin derivatives such as Warfarin, dicoumarol, and phenindione. it has unique properties that make it distinct:
Warfarin: Both compounds inhibit vitamin K epoxide reductase, but ethyl biscoumacetate has a different chemical structure and may have different pharmacokinetic properties.
Phenindione: This compound also acts as an anticoagulant but has a different mechanism of action and chemical structure compared to ethyl biscoumacetate.
Ethyl biscoumacetate’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHQFUTFHUXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057771 | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-00-5 | |
| Record name | Ethyl biscoumacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl biscoumacetate [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl biscoumacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08KL644731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-154 | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: How does Ethyl biscoumacetate exert its anticoagulant effect?
A1: Ethyl biscoumacetate, like other 4-hydroxycoumarin derivatives, acts as a vitamin K antagonist. [, ] It inhibits the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. [, ] This inhibition leads to a decrease in the blood's ability to clot, producing the desired anticoagulant effect.
Q2: Does Ethyl biscoumacetate affect any metabolic pathways beyond coagulation?
A3: Research suggests that Ethyl biscoumacetate can impact the metabolism of mucopolysaccharides. Studies in rats have shown that prolonged administration of Ethyl biscoumacetate lowers the content of acid mucopolysaccharides and biopolymers containing hexosamines in the aortic wall and liver. [, ] This decrease coincides with a reduction in the activity of glutamine-fructose-6-phosphate aminotransferase (GFAT) in the liver. [, ]
Q3: What is the molecular formula and weight of Ethyl biscoumacetate?
A3: The molecular formula of Ethyl biscoumacetate is C22H18O8, and its molecular weight is 406.37 g/mol.
Q4: How is Ethyl biscoumacetate absorbed and distributed in the body?
A5: Ethyl biscoumacetate is administered orally and absorbed from the gastrointestinal tract. [, , ] It reaches peak serum concentrations between 1 to 4 hours after administration. [] The presence of dimethicone may slightly increase the bioavailability of Ethyl biscoumacetate. []
Q5: What is the primary route of elimination for Ethyl biscoumacetate?
A6: Ethyl biscoumacetate is rapidly metabolized in the liver, and its metabolites are primarily excreted in the urine. [, ] The geometric mean elimination half-life of the parent compound is approximately 0.66 hours, while its 7-hydroxy metabolite has a longer half-life of 2.03 hours. []
Q6: Can other drugs interfere with the metabolism of Ethyl biscoumacetate?
A8: Yes, several drugs have been reported to interact with Ethyl biscoumacetate. Methylphenidate, for instance, appears to slow down the rate of Ethyl biscoumacetate elimination from serum, potentially leading to an enhanced anticoagulant effect. [, ]
Q7: Are there specific dietary factors that might influence the effectiveness of Ethyl biscoumacetate?
A9: Patients taking Ethyl biscoumacetate should maintain a consistent intake of vitamin K. [] Fluctuations in vitamin K intake can alter the drug's anticoagulant effect, making it difficult to maintain a stable therapeutic range.
Q8: Has Ethyl biscoumacetate been investigated for its potential to prevent thrombosis in animal models?
A10: Yes, Ethyl biscoumacetate has demonstrated efficacy in preventing experimentally induced venous thrombosis in rabbits. [, ] In these studies, Ethyl biscoumacetate proved more effective than heparin in preventing thrombus formation. []
Q9: What were the outcomes of early clinical trials using Ethyl biscoumacetate for myocardial infarction?
A11: Early clinical trials indicated that administering Ethyl biscoumacetate to patients with myocardial infarction, alongside other standard treatments, led to a significant reduction in the death rate compared to patients who did not receive the drug. [] The reduction in mortality was estimated to be between one-third to one-half. []
Q10: What analytical techniques are commonly employed to measure Ethyl biscoumacetate levels in biological samples?
A12: High-performance liquid chromatography (HPLC) is a widely used technique for the accurate measurement of Ethyl biscoumacetate and its metabolite concentrations in serum. [, ]
Q11: How is the anticoagulant effect of Ethyl biscoumacetate monitored in patients?
A13: The prothrombin time test, specifically the Quick one-stage method, is routinely used to monitor the anticoagulant effect of Ethyl biscoumacetate in patients. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)
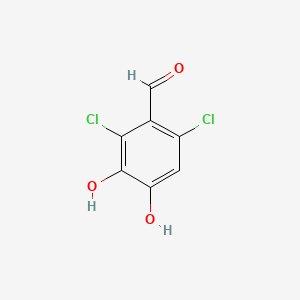
![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)
![Tris[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B590016.png)
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)


